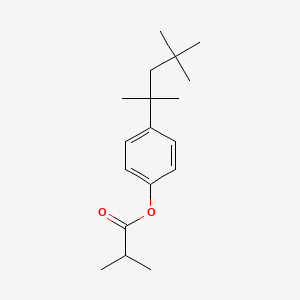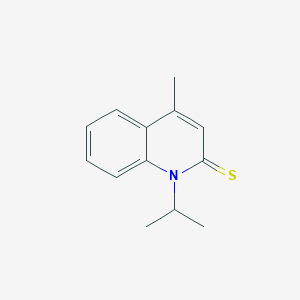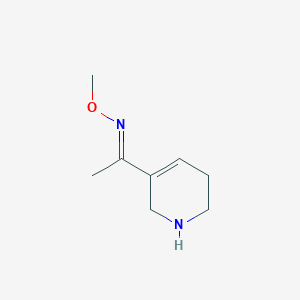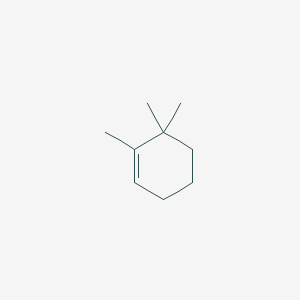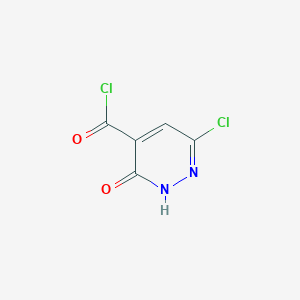
6-Chloro-3-oxo-2,3-dihydropyridazine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) is a heterocyclic compound that contains a pyridazine ring substituted with a carbonyl chloride group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 4-pyridazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by chlorination using phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amides and Esters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Oxidized Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or modulate receptor function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazinecarboxylic acid share structural similarities.
Chlorinated Heterocycles: Compounds like 6-chloropyridazine and 4-chloropyridine have similar chlorine substitution patterns.
Uniqueness
4-Pyridazinecarbonylchloride,6-chloro-2,3-dihydro-3-oxo-(9CI) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a carbonyl chloride and a chlorine atom on the pyridazine ring allows for diverse chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
66328-08-3 |
|---|---|
Formule moléculaire |
C5H2Cl2N2O2 |
Poids moléculaire |
192.98 g/mol |
Nom IUPAC |
3-chloro-6-oxo-1H-pyridazine-5-carbonyl chloride |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1H,(H,9,11) |
Clé InChI |
GLNSJGWKYCJNIR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NN=C1Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


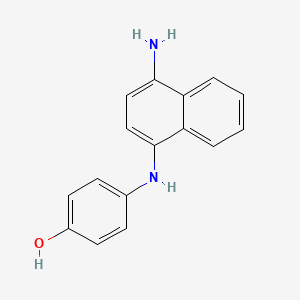
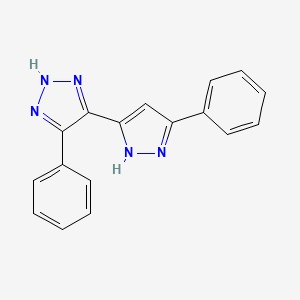
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
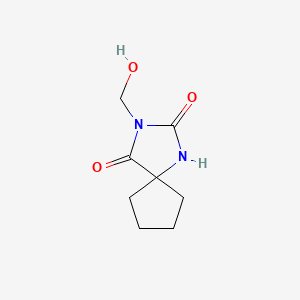
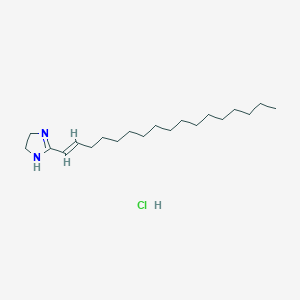
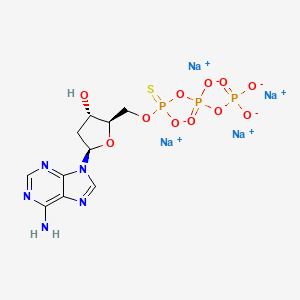

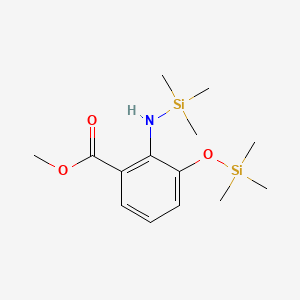
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
